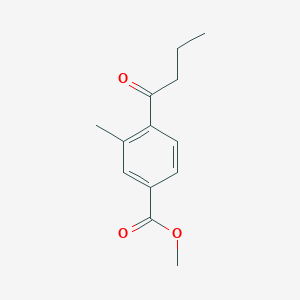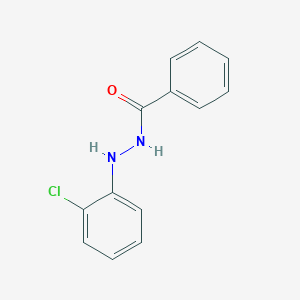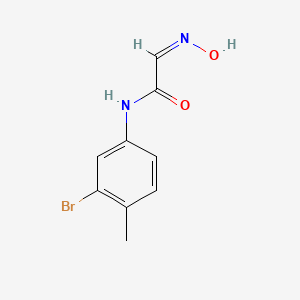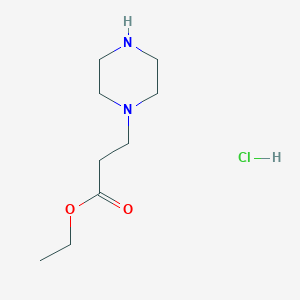
Methyl 4-butyryl-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-butyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 It is an ester derived from benzoic acid, characterized by a benzene ring substituted with a butyryl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-butyryl-3-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-butyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow methods. For example, a continuous flow nitration process can be used, where 3-methyl-4-butyryl methyl benzoate is nitrated using a mixture of nitric acid and sulfuric acid. The reaction is conducted in a temperature-controlled pipeline reactor, followed by quenching, separation, and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-butyryl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-butyryl-3-methylbenzoic acid.
Reduction: Formation of 4-butyryl-3-methylbenzyl alcohol.
Substitution: Formation of nitro, bromo, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Methyl 4-butyryl-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-butyryl-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring and its substituents can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl benzoate: An ester with a simpler structure, lacking the butyryl and methyl substituents.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Contains a propyl group in place of the methyl group in methyl benzoate.
Uniqueness: Methyl 4-butyryl-3-methylbenzoate is unique due to the presence of both butyryl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 4-butanoyl-3-methylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-4-5-12(14)11-7-6-10(8-9(11)2)13(15)16-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
XURRHTJBALTEGU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C=C(C=C1)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















